molecular formula C19H22N2O B4643250 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2-methylphenyl)propanamide

2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2-methylphenyl)propanamide

Cat. No. B4643250
M. Wt: 294.4 g/mol
InChI Key: OOLZJPFBCQXSHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2-methylphenyl)propanamide, also known as DPI, is a chemical compound that has been extensively studied for its potential therapeutic applications. DPI is a selective inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in cellular signaling pathways.

Scientific Research Applications

Synthesis of Isoquinoline Derivatives

Isoquinoline derivatives are of significant interest in medicinal chemistry due to their biological activities. The compound can serve as a precursor for the synthesis of various isoquinoline derivatives. These derivatives have been explored for their potential use in treating a wide range of diseases, including cancer, infectious diseases, and neurological disorders .

Development of Green Chemistry Methods

The compound’s structure allows for the exploration of green chemistry approaches in its synthesis and derivatization. Researchers aim to develop methods that are more environmentally friendly, using less hazardous solvents and reagents, and creating fewer byproducts .

Radical Cascade Reactions

This compound can be utilized in radical cascade reactions, a method that enables the construction of complex molecules from simpler precursors in a single operation. This approach is valuable in the synthesis of natural products and pharmaceuticals .

properties

IUPAC Name

2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(2-methylphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O/c1-14-7-3-6-10-18(14)20-19(22)15(2)21-12-11-16-8-4-5-9-17(16)13-21/h3-10,15H,11-13H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOLZJPFBCQXSHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(C)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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